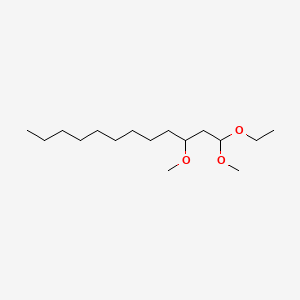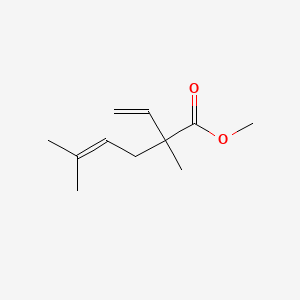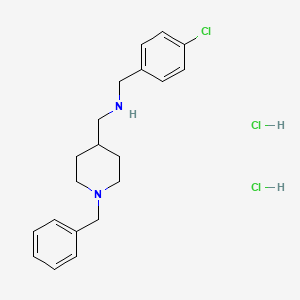
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride is a chemical compound that belongs to the piperidine class of organic compounds Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with o-chlorobenzylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-piperidone: This compound is structurally similar and is used as a building block in organic synthesis.
1-Benzyl-4-(N-Boc-amino)piperidine: Another related compound with applications in medicinal chemistry.
4-Amino-1-benzylpiperidine: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the o-chlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
7289-25-0 |
|---|---|
Formule moléculaire |
C20H27Cl3N2 |
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
1-(1-benzylpiperidin-4-yl)-N-[(4-chlorophenyl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C20H25ClN2.2ClH/c21-20-8-6-17(7-9-20)14-22-15-18-10-12-23(13-11-18)16-19-4-2-1-3-5-19;;/h1-9,18,22H,10-16H2;2*1H |
Clé InChI |
CITLTOAOKDLBDU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CNCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


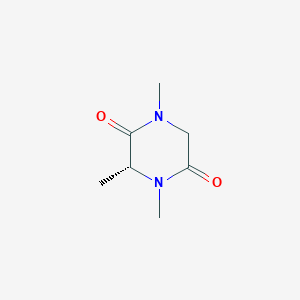
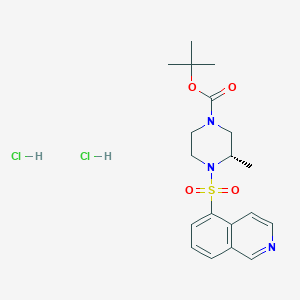
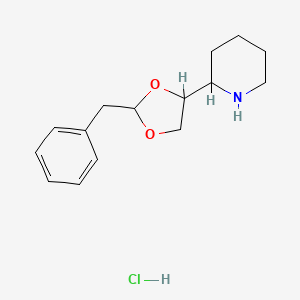
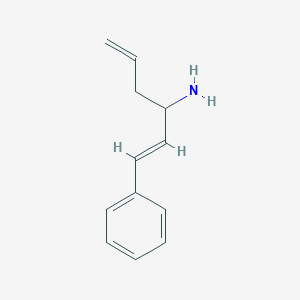
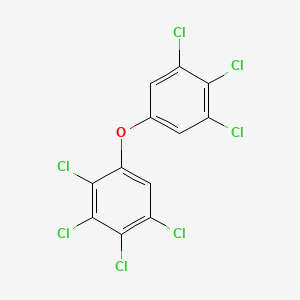

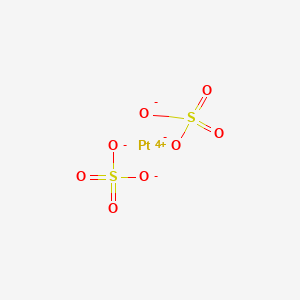

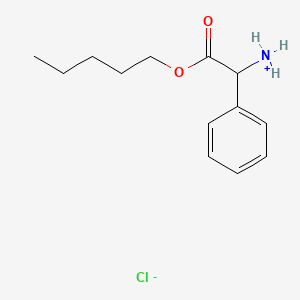
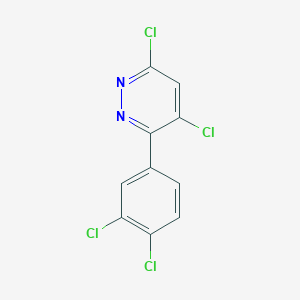
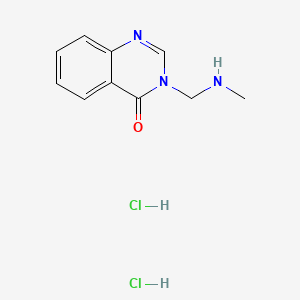
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)
